1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Overview
Description
“1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10FNO3 . It appears as a white to almost white powder or crystal . This compound is a useful research chemical that can be used as a cabozantinib intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a carboxylic acid group and a carbamoyl group . The carbamoyl group is further linked to a 3-fluorophenyl group .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point range of 173.0 to 177.0 degrees Celsius . The compound is soluble in methanol .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Synthesis methods for related compounds, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, involve cyclopropanation and Curtius rearrangement processes. These methods are crucial for producing α-amino acids with potential biological activities (Sloan & Kirk, 1997).
- Structural Configurations : Studies on compounds like (R)-(+)-1-fluoro-2,2-diphyenylcyclopropanecarboxylic acid provide insights into the molecular structure and absolute configuration of similar fluorinated cyclopropane derivatives. Understanding these configurations is crucial for their application in various scientific fields (Ries & Bernal, 1985).
Biological and Chemical Properties
- Ethylene Precursors in Plants : Research on ethylene precursors in plants like 1-aminocyclopropane-1-carboxylic acid and its derivatives, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, reveals their significance in plant biology. This understanding is essential for agricultural and botanical research (Hoffman et al., 1982).
- Decomposition Mechanisms : Studies on compounds like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) provide insights into the decomposition mechanisms and inhibition of enzymes such as ACC deaminase. This research has implications in biochemistry and enzymology (Liu et al., 2015).
Applications in Natural Product Synthesis
- Natural Compound Synthesis : The synthesis of natural compounds containing cyclopropane moieties, including 1-aminocyclopropane-1-carboxylic acid, is of great interest. These compounds exhibit a range of biological activities, making them relevant in pharmacological and medicinal chemistry research (Coleman & Hudson, 2016).
Crystallography and Structural Studies
- Crystal Structure Analysis : Research on the crystal structure of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, provides valuable information for understanding the properties of fluorinated cyclopropane derivatives. This knowledge is vital in crystallography and molecular modeling (Lu et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-[(3-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-7-2-1-3-8(6-7)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWTYNCDRVZJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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